molecular formula C19H23N5 B3834552 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine

Cat. No. B3834552
M. Wt: 321.4 g/mol
InChI Key: SGASOVXNSKNOOF-UHFFFAOYSA-N
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Description

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups. The molecule also contains a phenyl ring and a diethylamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidine rings. The pyrazole ring could potentially be formed through a condensation reaction of a 1,3-diketone with hydrazine . The pyrimidine ring could be synthesized through a reaction involving an amidine and a β-dicarbonyl compound . The final steps would likely involve the attachment of the phenyl and diethylamine groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, along with the phenyl and diethylamine groups. The exact structure would depend on the specific positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The pyrimidine ring could potentially undergo reactions at the carbon between the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and position of polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if it contains reactive groups, it could potentially be hazardous. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For example, it could be studied for potential use as a pharmaceutical, or its chemical reactivity could be explored further .

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N,N-diethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-5-23(6-2)17-13-18(24-15(4)12-14(3)22-24)21-19(20-17)16-10-8-7-9-11-16/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGASOVXNSKNOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethylpyrazol-1-yl)-N,N-diethyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine
Reactant of Route 3
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine
Reactant of Route 4
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine
Reactant of Route 5
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine
Reactant of Route 6
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethyl-2-phenyl-4-pyrimidinamine

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